molecular formula C19H20F3NOS B15200746 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol CAS No. 2340-57-0

9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol

Cat. No.: B15200746
CAS No.: 2340-57-0
M. Wt: 367.4 g/mol
InChI Key: QWIVUCLTMDQHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol: is a complex organic compound that belongs to the thioxanthene family. This compound is characterized by the presence of a trifluoromethyl group and a dimethylamino propyl side chain. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol typically involves multiple steps:

    Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core. This can be achieved through the cyclization of appropriate diaryl sulfides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Dimethylamino Propyl Side Chain: The final step involves the alkylation of the thioxanthene core with 3-(dimethylamino)propyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thioxanthene derivatives.

    Substitution: Functionalized thioxanthene derivatives with various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

The compound’s biological activity is of interest in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems. It serves as a model compound for understanding the binding and activity of thioxanthene derivatives.

Medicine

In medicine, derivatives of this compound are explored for their potential antipsychotic and antidepressant properties. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurotransmission pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-(Dimethylamino)propyl)-9H-thioxanthen-9-ol
  • 3-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol
  • 9-(3-(Dimethylamino)propyl)-2-methylthioxanthen-9-ol

Uniqueness

Compared to similar compounds, 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s pharmacokinetic properties, including its metabolic stability and ability to cross biological membranes. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to molecular targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)thioxanthen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NOS/c1-23(2)11-5-10-18(24)14-6-3-4-7-16(14)25-17-9-8-13(12-15(17)18)19(20,21)22/h3-4,6-9,12,24H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIVUCLTMDQHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946061
Record name 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2340-57-0
Record name 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2340-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002340570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)thioxanthen-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.